molecular formula C13H22S5 B2929356 1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- CAS No. 106920-25-6

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-

Cat. No.: B2929356
CAS No.: 106920-25-6
M. Wt: 338.62
InChI Key: GAACZRORIJWJPY-UHFFFAOYSA-N
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Description

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- is a sulfur-containing heterocyclic compound It is characterized by the presence of two pentylthio groups attached to the 4 and 5 positions of the 1,3-dithiole-2-thione ring

Scientific Research Applications

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of materials with unique electronic and optical properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

Target of Action

It’s known that this compound is a part of a class of functional materials that have received extensive attention due to their intriguing chemical and physical properties .

Mode of Action

The compound interacts with its targets through its highly delocalized frontier orbitals, which allow direct electron transfer through the ligand π orbitals . This property makes these class of complexes promising candidates for photochemical devices as well as sensitizers for dye-sensitized solar cells .

Biochemical Pathways

The compound’s effect on biochemical pathways is primarily related to its role in dye-sensitized solar cells (DSSCs). In DSSCs, the compound acts as a sensitizer, harvesting light photons and injecting the excited electrons into a photoanode, typically a metal oxide . This process determines the performance and operation range of the solar cell .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in DSSCs. The compound’s ability to harvest light photons and inject the excited electrons into a photoanode influences the performance and operation range of the solar cell .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the effect of the TiO2 (101) surface on the absorption spectra of the nickel complex is practically limited to a red shift of about 0.1–0.3 eV . This suggests that the compound’s action can be influenced by the properties of the surfaces it interacts with .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dithiole-2-thione, 4,5-bis(pentylthio)- typically involves the reaction of 1,3-dithiole-2-thione with pentylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

1,3-Dithiole-2-thione+Pentylthiol1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-\text{1,3-Dithiole-2-thione} + \text{Pentylthiol} \rightarrow \text{1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-} 1,3-Dithiole-2-thione+Pentylthiol→1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The pentylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dithiole-2-thione, 4,5-bis(methylthio)
  • 1,3-Dithiole-2-thione, 4,5-bis(ethylthio)
  • 1,3-Dithiole-2-thione, 4,5-bis(propylthio)

Uniqueness

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)- is unique due to the presence of longer alkyl chains (pentyl groups) compared to its analogs This structural difference can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological systems

Properties

IUPAC Name

4,5-bis(pentylsulfanyl)-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22S5/c1-3-5-7-9-15-11-12(18-13(14)17-11)16-10-8-6-4-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAACZRORIJWJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(SC(=S)S1)SCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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